Isoswinholide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

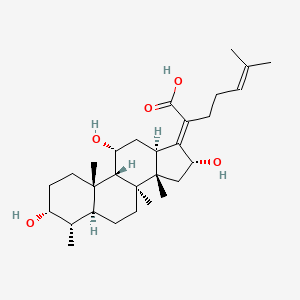

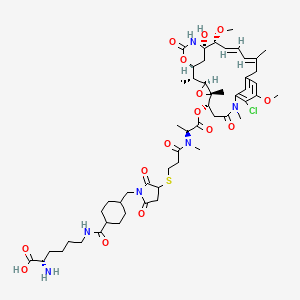

Isoswinholide A is a dimeric macrolide compound isolated from the marine sponge Theonella swinhoei

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isoswinholide A involves complex polyketide biosynthesis pathways. It is produced by the marine sponge Theonella swinhoei, and its biosynthesis is believed to involve symbiotic bacteria . The swinholide biosynthesis gene cluster has been identified in the terrestrial cyanobacterium Nostoc sp. strain UHCC 0450, which shares similarities with the biosynthesis pathways of other macrolides .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining sufficient quantities from natural sources. Advances in synthetic biology and genetic engineering may offer potential solutions for large-scale production by harnessing the biosynthetic pathways of cyanobacteria and other microorganisms .

Analyse Chemischer Reaktionen

Types of Reactions: Isoswinholide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. The reaction conditions often require precise control of temperature, pH, and solvent composition to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are studied for their enhanced cytotoxicity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Isoswinholide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent cytotoxic properties make it a valuable compound for cancer research, where it is used to study the mechanisms of cell death and to develop new anticancer drugs . Additionally, this compound is used in studies of the actin cytoskeleton, as it disrupts actin filaments and provides insights into cellular processes .

Wirkmechanismus

Isoswinholide A exerts its effects by binding to actin and disrupting the actin cytoskeleton. This disruption leads to the stabilization of actin dimers and the severing of actin filaments, ultimately causing cytotoxicity in cancer cells . The molecular targets of this compound include actin monomers and filaments, and its mechanism of action involves the inhibition of actin polymerization and the promotion of actin depolymerization .

Vergleich Mit ähnlichen Verbindungen

Isoswinholide A is similar to other macrolides such as swinholide A, swinholide B, and swinholide C, which are also isolated from marine sponges . These compounds share structural similarities, including large macrocyclic lactone rings and potent cytotoxic properties. this compound is unique in its specific structural modifications and its distinct mechanism of action .

List of Similar Compounds:- Swinholide A

- Swinholide B

- Swinholide C

- Misakinolide

- Scytophycin

- Tolytocin

- Luminaolide

Eigenschaften

CAS-Nummer |

132923-57-0 |

|---|---|

Molekularformel |

C77H130O20 |

Molekulargewicht |

1375.85 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.